Amg perk 44

描述

AMG PERK 44 是一种高度选择性且口服有效的蛋白激酶 R 样内质网激酶 (PERK) 抑制剂。 它对 PERK 的抑制浓度 (IC50) 为 6 纳摩尔,使其成为研究目的的有效化合物 。 This compound 以其诱导自噬的能力而闻名,自噬是一个有助于降解和循环细胞成分的过程 。

准备方法

合成路线和反应条件

AMG PERK 44 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。确切的合成路线和反应条件是专有的,未在公开文献中详细披露。 已知该化合物是通过一系列涉及形成吡唑-3-酮和喹啉衍生物的有机反应合成的 。

工业生产方法

This compound 的工业生产可能会涉及大规模有机合成技术,包括间歇式和连续流式工艺。 该化合物通常以固体形式生产,需要仔细处理和储存以保持其稳定性和纯度 。

化学反应分析

PERK Inhibition Mechanism

AMG PERK 44 binds competitively to the ATP-binding pocket of PERK (EIF2AK3), achieving:

-

Selectivity : >160-fold over B-Raf and GCN2 kinases, with no activity against 387 other kinases in panel screenings .

| Kinase | IC50 (nM) | Selectivity Ratio vs PERK |

|---|---|---|

| PERK (EIF2AK3) | 6 | – |

| EIF2AK4 (GCN2) | 7,300 | 1,217 |

| RIPK1 | >10,000 | >1,667 |

Off-Target Profiling

Unlike other PERK inhibitors (e.g., GSK2656157), this compound shows no cross-reactivity with:

In Vitro Stability

-

Plasma stability : >90% remaining after 1 hour in mouse plasma .

-

Microsomal clearance : Moderate hepatic metabolism (CLint = 25 mL/min/kg) .

In Vivo Bioavailability

Functional Consequences of PERK Inhibition

This compound modulates unfolded protein response (UPR) pathways by:

-

Suppressing downstream ATF4 and CHOP expression in stressed cells .

-

Synergizing with HIV protease inhibitors (e.g., lopinavir) to induce selective ER remodeling .

Comparative Analysis With Other PERK Inhibitors

| Parameter | This compound | GSK2656157 |

|---|---|---|

| PERK IC50 | 6 nM | 3 nM |

| RIPK1 Inhibition | None | IC50 = 18 nM |

| KIT Interaction | No effect | Reduces KIT levels |

This compound remains a gold-standard probe for PERK-specific studies due to its unparalleled selectivity and oral bioavailability. Its lack of off-target effects on RIPK1 or KIT distinguishes it from earlier PERK inhibitors, making it indispensable for elucidating UPR mechanisms in disease models .

科学研究应用

Target Interaction

AMG PERK 44 specifically inhibits PERK by preventing its autophosphorylation, thereby disrupting the PERK signaling pathway. This inhibition has significant implications for cellular processes, particularly those involving stress responses and autophagy.

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the unfolded protein response (UPR). By inhibiting PERK, this compound alters cellular signaling, impacting gene expression and metabolic processes within cells.

Applications in Scientific Research

This compound has a diverse range of applications across various fields of research:

Chemistry

- Tool Compound : Used to study the inhibition of PERK and its downstream effects on cellular processes.

Biology

- Autophagy Research : Investigated for its role in understanding how PERK mediates autophagy and cellular stress responses. For instance, studies have shown that this compound reduces lipidation of LC3, a marker for autophagy, indicating its involvement in the activation of this pathway during stress conditions induced by compounds like l-azetidine-2-carboxylic acid.

Medicine

- Therapeutic Potential : Explored for treating diseases associated with endoplasmic reticulum stress, such as cancer and neurodegenerative disorders. Research indicates that this compound may protect against endothelial dysfunction induced by trimethylamine N-oxide, highlighting its potential cardiovascular benefits.

Industry

- Drug Development : Utilized in the development of new therapeutic agents targeting PERK for various diseases, including metabolic disorders and cancers.

Case Study 1: Autophagy Induction

In a study examining the role of PERK in autophagy, researchers used this compound to demonstrate that inhibition of PERK significantly reduced the AZC-induced lipidation of LC3. This finding suggests that activation of the PERK pathway is essential for initiating autophagy under certain stress conditions .

Case Study 2: Endothelial Dysfunction

Another investigation focused on the protective effects of this compound against trimethylamine N-oxide-induced endothelial dysfunction. The results indicated that this compound effectively mitigated endoplasmic reticulum stress and preserved endothelial function, suggesting its potential as a therapeutic agent in cardiovascular diseases .

Comparative Data Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Tool compound for studying PERK inhibition | Demonstrated significant reductions in cellular stress markers |

| Biology | Autophagy research | Reduced lipidation of LC3 during stress response |

| Medicine | Therapeutic potential in cardiovascular health | Mitigated endothelial dysfunction linked to trimethylamine N-oxide |

| Industry | Drug development | Facilitated discovery of novel therapeutic agents targeting PERK |

作用机制

AMG PERK 44 通过选择性抑制 PERK 的活性发挥作用。PERK 是未折叠蛋白反应的关键调节因子,在内质网应激反应时被激活。通过抑制 PERK,this compound 阻止了真核起始因子 2α (eIF2α) 的磷酸化,从而减少了蛋白质合成并促进自噬。 这种机制有助于缓解细胞应激并维持细胞稳态 。

相似化合物的比较

类似化合物

GSK2606414: 另一种选择性 PERK 抑制剂,在研究和潜在治疗用途方面具有类似的应用。

GSK2656157: 一种具有不同化学结构但具有类似生物活性的 PERK 抑制剂。

Ceapin-A7: 一种靶向内质网应激途径的化合物,类似于 AMG PERK 44.

独特性

This compound 的独特性在于其对 PERK 抑制的高度选择性和效力。 它对一般控制非抑制性 2 (GCN2) 的选择性高 1000 倍,对 B-Raf 的选择性高 160 倍,使其成为研究 PERK 相关途径的高度特异性工具 。

生物活性

AMG PERK 44 is a highly selective and potent inhibitor of the protein kinase PERK (PKR-like endoplasmic reticulum kinase), which plays a crucial role in the unfolded protein response (UPR). This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy, and implications in various disease contexts, particularly in cancer and neurodegenerative disorders.

Chemical Structure:

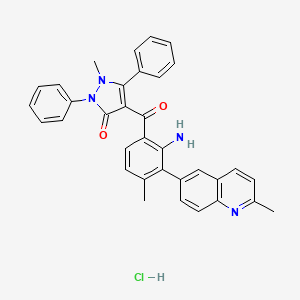

- Chemical Name: 4-[2-Amino-4-methyl-3-(2-methyl-6-quinolinyl)benzoyl]-1,2-dihydro-1-methyl-2,5-diphenyl-3H-pyrazol-3-one hydrochloride

- CAS Number: 1883548-84-2

- Molecular Formula: C34H28N4O2·HCl

Mechanism of Action:

this compound operates by inhibiting the autophosphorylation of PERK, thereby blocking its downstream signaling pathways that contribute to cellular stress responses. The compound exhibits an IC50 value of 6 nM , demonstrating over 160-fold selectivity for PERK compared to other kinases such as B-Raf and GCN2 . This specificity is critical for minimizing off-target effects in therapeutic applications.

In Vitro Studies

This compound has been shown to effectively inhibit PERK activity in various cellular models. For example, it demonstrated robust inhibition of PERK autophosphorylation in cultured cells, with an effective dose (ED50) as low as 3 mg/kg when administered orally .

| Parameter | Value |

|---|---|

| IC50 (PERK) | 6 nM |

| ED50 (oral) | 3 mg/kg |

| ED90 (oral) | 60 mg/kg |

In Vivo Studies

In animal models, this compound has been evaluated for its pharmacokinetics and therapeutic potential. Studies indicate that it maintains significant target coverage for up to 24 hours post-administration , suggesting its potential for once-daily dosing regimens .

Case Studies and Research Findings

-

Cancer Treatment:

- A study highlighted the use of this compound in murine models bearing tumors. The inhibitor effectively reduced tumor growth by modulating the immune response through inhibition of myeloid-derived suppressor cells (MDSCs) . This suggests that targeting the UPR via PERK inhibition may enhance anti-tumor immunity.

- Neurodegenerative Diseases:

- Viral Infections:

属性

IUPAC Name |

4-[2-amino-4-methyl-3-(2-methylquinolin-6-yl)benzoyl]-1-methyl-2,5-diphenylpyrazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28N4O2.ClH/c1-21-14-18-27(31(35)29(21)25-17-19-28-24(20-25)16-15-22(2)36-28)33(39)30-32(23-10-6-4-7-11-23)37(3)38(34(30)40)26-12-8-5-9-13-26;/h4-20H,35H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAKBTDDCHJCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)C2=C(N(N(C2=O)C3=CC=CC=C3)C)C4=CC=CC=C4)N)C5=CC6=C(C=C5)N=C(C=C6)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H29ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Amg perk 44 in the study and what does it reveal about the mechanism of AZC-induced autophagy?

A1: this compound is a specific inhibitor of PERK (protein kinase RNA-like ER kinase), a key player in the unfolded protein response (UPR) pathway. In the study, researchers used this compound to investigate the involvement of the PERK arm of the UPR in l-azetidine-2-carboxylic acid (AZC)-induced autophagy. The results showed that treatment with this compound significantly reduced the AZC-induced lipidation of LC3, a marker of autophagy. This finding indicates that activation of the PERK pathway, specifically through phosphorylation of eIF2α, is required for AZC to trigger autophagy [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。